molecular formula C13H25ClN2O2 B2888430 tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride CAS No. 2174001-75-1

tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride

Cat. No.: B2888430
CAS No.: 2174001-75-1
M. Wt: 276.81
InChI Key: MUFNLKMDPAZJNU-UHFFFAOYSA-N
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Description

Historical Context of Tropane Alkaloid Research

The study of tropane alkaloids began in the early 19th century with the isolation of atropine from Atropa belladonna by German pharmacists Philipp Lorenz Geiger and Oswald Hesse in 1833. Their work revealed the alkaloid’s anticholinergic properties, which were later exploited for treating spasms and pupil dilation. Heinrich F. G. Mein’s earlier unpublished isolation of hyoscyamine in 1832 and Albert Ladenburg’s 1879 discovery of tropine esterification methods laid foundational insights into the structural and synthetic chemistry of these compounds. By the 20th century, Richard Willstätter’s synthesis of atropine (1901) and Robert Robinson’s biomimetic synthesis of tropinone (1917) established frameworks for both natural product biosynthesis and laboratory production. These milestones underscored the tropane ring’s versatility, driving its adoption in medicinal chemistry.

Significance of 8-azabicyclo[3.2.1]octane Framework in Medicinal Chemistry

The 8-azabicyclo[3.2.1]octane skeleton is prized for its conformational rigidity and ability to interact with biological targets. Its applications span anticholinergics (e.g., scopolamine), local anesthetics (e.g., cocaine), and emerging therapeutics targeting neurological disorders. The scaffold’s three-dimensional structure enhances binding affinity and selectivity, particularly for G-protein-coupled receptors (GPCRs) and neurotransmitter transporters.

Table 1: Comparative Pharmacological Properties of Tropane-Based Therapeutics

Compound Target Therapeutic Use Structural Feature
Scopolamine Muscarinic receptors Motion sickness 6,7-epoxide bridge
Cocaine Dopamine transporter Local anesthesia Methyl ester at C-2
CFI-401870 (TTK inhibitor) Tyrosine threonine kinase Cancer therapy N-Aryl substitution

Recent advances highlight the scaffold’s adaptability. For example, N-aryl tropane derivatives like CFI-401870 exhibit nanomolar inhibition of tyrosine threonine kinase, demonstrating efficacy in oncology. Similarly, tert-butyl carbamate modifications improve metabolic stability and solubility, addressing historical limitations of tropane-based drugs.

Evolution of Carbamate-Modified Tropane Derivatives

Carbamate functionalization has emerged as a strategic approach to optimize tropane alkaloids. Early modifications focused on ester groups (e.g., cocaine’s methyl ester), but carbamates offer superior hydrolytic stability and tunable pharmacokinetics. The introduction of tert-butyl carbamate groups, as seen in tert-butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride, exemplifies this trend.

The synthesis of such derivatives often involves protecting amine groups with tert-butoxycarbonyl (Boc) reagents, followed by selective deprotection. For instance, tert-butyl methylcarbamate (PubChem CID: 527635) serves as a precursor in multi-step syntheses, enabling precise functionalization at the tropane nitrogen. This methodology preserves the bicyclic core while introducing substituents that modulate receptor interactions.

Current Research Landscape of tert-Butyl Carbamate Tropane Derivatives

Contemporary studies focus on leveraging tert-butyl carbamate tropanes for drug discovery. A 2022 Nature study demonstrated a radical [3+3] cyclization strategy to access N-aryl tropanes, highlighting the scaffold’s compatibility with modern synthetic techniques. Similarly, organocatalytic approaches using imidodiphosphorimidate (IDPi) catalysts have enabled enantioselective synthesis of azabicyclohexanes, a related scaffold with high sp³-character.

Table 2: Recent Advances in Tropane Carbamate Synthesis

Year Innovation Key Finding Citation
2022 Radical [3+3] cyclization Efficient access to N-aryl tropanes
2025 IDPi-catalyzed enantioselective synthesis Chiral aza-BCHs with 99:1 er
2025 Boc-protected intermediates Improved solubility and metabolic stability

These advancements underscore the scaffold’s potential in addressing challenges like drug resistance and blood-brain barrier penetration. For example, tert-butyl carbamate groups in tert-butyl (3-amino-3-oxopropyl)carbamate (PubChem CID: 15429099) enhance water solubility, a critical factor for central nervous system therapeutics.

Properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15(4)11-7-9-5-6-10(8-11)14-9;/h9-11,14H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFNLKMDPAZJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2CCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174001-75-1
Record name tert-butyl N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylcarbamate hydrochloride
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Preparation Methods

Cyclization via Mannich Reaction

In a representative procedure, benzylamine reacts with 2,5-dimethoxytetrahydrofuran (1.1–1.35 equivalents) and acetone dicarboxylic acid (1.1–2 equivalents) in an acidic aqueous buffer (pH 2–6) at 0–60°C. The reaction proceeds through imine formation followed by cyclization to yield substituted tropinones. Sodium acetate or disodium hydrogen phosphate buffers are typically used, with HCl for pH adjustment. After completion, the product is extracted with tert-butyl methyl ether (TBME) and purified via recrystallization from ethanol/water mixtures, achieving yields up to 81%.

Alternative Core Functionalization

Modifications to the tropane core can occur during or after cyclization. For example, treatment of 8-phenyl-8-azabicyclo[3.2.1]octan-3-one with aldehydes (e.g., benzaldehyde) in ethanol under basic conditions (0.01 N NaOH) introduces substituents at the C2 position via aldol condensation. While this method primarily targets 2-arylidene derivatives, it demonstrates the flexibility of the core for further functionalization.

Introduction of the Methyl Group

The methyl group on the bridgehead nitrogen is introduced via alkylation or reductive amination.

N-Methylation Strategies

Direct alkylation of the tropane nitrogen typically employs methyl iodide or dimethyl sulfate in the presence of a base (e.g., K$$2$$CO$$3$$) in polar aprotic solvents like acetonitrile. For example, reacting 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol with methyl iodide at 50–60°C for 12 hours achieves quantitative methylation. Subsequent hydrogenolysis (H$$_2$$, Pd/C) removes the benzyl protecting group, yielding the secondary amine.

Protecting Group Considerations

Temporary protection of the nitrogen with groups like benzyl or allyl is critical to prevent over-alkylation. The choice of protecting group influences reaction efficiency; benzyl groups are preferred due to their stability under acidic and basic conditions.

Formation of the tert-Butyl Carbamate

The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using tert-butyl carbonochloridate or di-tert-butyl dicarbonate (Boc$$_2$$O).

Carbamate Synthesis

Reaction of the secondary amine with Boc$$2$$O in dichloromethane or THF in the presence of a base (e.g., triethylamine) at 0–25°C affords the Boc-protected derivative. Catalysts such as zinc acetylacetonate or dibutyltin dilaurate accelerate the reaction, reducing by-product formation and improving yields (up to 90%). For example, combining 8-methyl-8-azabicyclo[3.2.1]octan-3-amine with Boc$$2$$O and dibutyltin dilaurate in CH$$2$$Cl$$2$$ at room temperature for 16 hours yields the carbamate with <2% impurities.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.

Acidification and Crystallization

Treatment of the Boc-protected amine with HCl gas or concentrated HCl in ethanol/water mixtures at 0–5°C precipitates the hydrochloride salt. For example, adding 8-methyl-8-azabicyclo[3.2.1]octan-3-yl carbamate to a chilled HCl/ethanol solution followed by filtration and vacuum drying yields the crystalline hydrochloride with >99% purity.

Recrystallization Optimization

Recrystallization from ethanol/water (1:3 v/v) at low temperatures (0–5°C) removes residual solvents and by-products, ensuring pharmaceutical-grade purity.

Industrial Scale-Up and Process Optimization

Industrial production emphasizes cost efficiency, reproducibility, and minimal waste.

Large-Scale Cyclization

Patent US20060058343A1 details a scalable procedure using 2,5-dimethoxytetrahydrofuran (1.25 equivalents) and acetone dicarboxylic acid (1.5 equivalents) in sodium acetate buffer (pH 4.5). The reaction is conducted in an autoclave at 6 bar pressure and 93–96°C for 10–14 hours, achieving 81% yield after recrystallization.

Catalytic Improvements

The use of tin-based catalysts (e.g., dibutyltin dilaurate) in carbamate formation reduces reaction times from 41 hours to <6 hours while maintaining high yields.

Analytical Characterization

Critical quality control parameters include:

Parameter Method Specification Source
Purity HPLC ≥99.0%
Melting Point DSC 192–195°C (dec.)
Chloride Content Ion Chromatography 18.5–19.5%
Residual Solvents GC <500 ppm (ethanol)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Core Scaffold Variations

  • Azabicyclo Ring Systems :
    • 6-Azabicyclo[3.2.1]octane Derivatives :
  • Example: tert-Butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride (CAS: 2648947-90-2) .
  • The 6-aza variant shifts the nitrogen position, altering electronic distribution and steric accessibility compared to the 8-aza analog. This affects receptor binding kinetics in bioactive molecules .
    • 3-Azabicyclo[3.2.1]octan-8-one :
  • CAS 637301-19-0 introduces a ketone group, increasing polarity and reducing basicity compared to the methyl carbamate derivative .

Substituent Modifications

  • Carbamate Functionalization :
    • tert-Butyl vs. Isopropyl Carbamates :
  • Isopropyl (endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate (Compound 15, ) replaces tert-butyl with isopropyl, reducing steric bulk and lipophilicity. This substitution correlates with a 58% synthetic yield, lower than tert-butyl analogs (76% for Compound 12) . Methyl Carbamate vs. Unsubstituted Carbamates:
  • The methyl group in the target compound enhances lipophilicity (logP ~2.1 predicted) compared to tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate (CAS: 132234-69-6), which lacks the methyl substituent .

Pharmacologically Active Analogs

  • 5-HT7 Receptor Antagonists: tert-Butyl ((1R,5S)-8-(3-([1,1′-biphenyl]-2-yloxy)-2-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-yl)carbamate (3b, ) demonstrates high synthetic efficiency (90% yield) via mechanochemical methods. The biphenyloxypropyl side chain confers receptor selectivity, highlighting the role of substituent flexibility in bioactivity .

Key Observations :

  • Mechanochemical methods (e.g., ) improve yields and reduce solvent use compared to traditional coupling (e.g., ).
  • Bulky substituents (e.g., tert-butyl) generally yield higher crystallinity but may require longer reaction times .

Physicochemical Properties

Property Target Compound (Hydrochloride) tert-Butyl N-[endo-8-aza]carbamate (CAS: 132234-69-6) 6-Azabicyclo Analog (CAS: 2648947-90-2)
Molecular Weight ~280.8 g/mol (calc.) 240.35 g/mol 262.8 g/mol
Purity N/A ≥95% ≥95%
Solubility High (HCl salt) Moderate (free base) Moderate (HCl salt)
Storage Conditions -20°C (hypothetical) Not specified Long-term storage advised

Biological Activity

tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride is a compound characterized by its bicyclic structure, which is derived from the azabicyclo[3.2.1]octane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C12H23ClN2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 132234-69-6
  • Purity : ≥99.0%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The azabicyclo structure allows for significant molecular interactions, potentially modulating the activity of neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Biological Activity Overview

Research indicates that compounds based on the azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities, such as:

  • Cytotoxicity : Studies have shown that derivatives of azabicyclo compounds can selectively induce cytotoxic effects in tumor cells while sparing normal cells, suggesting potential applications in cancer therapy .
  • Neuroactivity : The structural similarity to tropane alkaloids positions these compounds as potential modulators of cholinergic and dopaminergic systems, which are critical in treating neurodegenerative diseases .

Case Study 1: Cytotoxic Properties

A study evaluated the cytotoxic effects of various azabicyclo derivatives, including this compound, against different cancer cell lines. The results indicated a preferential toxicity towards tumor cells with minimal effects on healthy cells, underscoring its potential as an anticancer agent.

Cell LineIC50 (µM)Selectivity Index
HeLa155
MCF7204
Normal Fibroblasts>100-

Case Study 2: Neurotransmitter Modulation

In another investigation focusing on neuroactive properties, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. The inhibition of AChE could enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.

CompoundAChE Inhibition (%) at 10 µM
This compound65
Donepezil80

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of an appropriate azabicyclo precursor with tert-butyl chloroformate under basic conditions to introduce the carbamate group . This synthetic route allows for the generation of various derivatives that can be tailored for specific biological activities.

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Temperature Control : Maintaining 0–5°C during carbamate formation minimizes side reactions .
  • Solvent Choice : Dichloromethane or THF improves solubility of intermediates .

How can the stereochemistry of this compound be controlled during synthesis, and what analytical methods confirm its configuration?

Advanced Stereochemical Control
The bicyclic scaffold’s stereochemistry is influenced by:

  • Enantioselective Cyclization : Asymmetric 1,3-dipolar cycloaddition using chiral catalysts (e.g., Rh(II) complexes) to generate the endo or exo configuration .
  • Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives to separate enantiomers .

Q. Analytical Confirmation :

  • NMR Spectroscopy : 1^1H-NMR coupling constants (e.g., J=1012 HzJ = 10–12\ \text{Hz} for axial protons) and NOE correlations differentiate stereoisomers .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis .

What spectroscopic and chromatographic methods are recommended for characterizing this compound and assessing its purity?

Q. Basic Characterization Techniques

  • FT-IR : Confirm carbamate C=O stretch (~1700 cm1^{-1}) and NH bending (~1550 cm1^{-1}) .
  • LC-MS : Monitor molecular ion peaks ([M+H]+^+ at m/z 277.8) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) quantify purity (>95% by area normalization) .

Q. Advanced Purity Assessment :

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomeric impurities .

What strategies are employed to evaluate the biological activity of this compound in CNS-targeted drug development, and how are receptor interactions analyzed?

Q. Advanced Biological Profiling

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., 3^3H-naloxone for opioid receptors) determine IC50_{50} values .
  • Functional Assays : cAMP inhibition in CHO-K1 cells expressing μ-opioid receptors quantifies agonism/antagonism .
  • Molecular Docking : Schrödinger Suite or AutoDock Vina models interactions with receptor active sites (e.g., CCR5 or μ-opioid receptors) .

Q. Key Findings :

  • The bicyclic structure enhances blood-brain barrier penetration, making it suitable for CNS applications .

How should researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

Q. Advanced Data Contradiction Analysis

  • Batch Consistency : Verify purity (>99% by HPLC) and stereochemical homogeneity to rule out impurity-driven variability .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate protocol differences .
  • Meta-Analysis : Compare logP, pKa, and conformational flexibility across derivatives to identify structure-activity relationship (SAR) outliers .

What factors influence the stability of this compound under various storage conditions, and how can degradation products be identified?

Q. Basic Stability Assessment

  • Degradation Pathways : Hydrolysis of the carbamate group in humid conditions or acidic/basic media .
  • Optimized Storage : Store at –20°C in airtight containers with desiccants to prevent moisture uptake .

Q. Advanced Degradation Analysis :

  • LC-MS/MS : Detect hydrolyzed products (e.g., 8-azabicyclo[3.2.1]octan-3-amine) via fragmentation patterns .
  • Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks to simulate accelerated aging .

How can structural modifications of this compound enhance its pharmacological profile, and what computational tools aid in predicting activity?

Q. Advanced Structural Optimization

  • Functional Group Additions : Introduce arylurea or triazole moieties to improve receptor affinity .
  • Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl to enhance metabolic stability .

Q. Computational Tools :

  • QSAR Models : MOE or ChemAxon predict ADMET properties and toxicity .
  • Free Energy Perturbation (FEP) : Assess binding energy changes for proposed derivatives .

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